tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-18(2,3)23-17(22)19-15(13-14-9-5-4-6-10-14)16(21)20-11-7-8-12-20/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLJUSDUGUQELQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of Boc-Protected L-Phenylalanine
The first step involves converting Boc-L-phenylalanine into its benzotriazolide derivative. This is achieved by reacting Boc-L-phenylalanine with 1H-benzotriazole in the presence of thionyl chloride (SOCl₂) in anhydrous methylene chloride. The reaction proceeds via in situ generation of the acyl chloride, which subsequently reacts with benzotriazole to form the activated ester.
Key Reaction Conditions :
- Solvent : Anhydrous CH₂Cl₂
- Reagents : SOCl₂ (1.2 equiv), 1H-benzotriazole (4.0 equiv)
- Time/Temperature : 2–3 hours at room temperature
- Workup : Extraction with aqueous NaHCO₃, drying over MgSO₄, and crystallization from diethyl ether.
The product, (1H-benzo[d]triazol-1-yl)(Boc-L-phenylalaninyl)methanone (Boc-Phe-Bt), is obtained in high yield (~85–90%) and used directly in the next step without further purification.
Coupling with Pyrrolidine
The activated ester reacts with pyrrolidine in acetonitrile under mild conditions to form the target compound. Triethylamine (Et₃N) serves as a base to neutralize HCl generated during the reaction.
Key Reaction Conditions :
- Solvent : Acetonitrile (10 mL per 1 mmol of Boc-Phe-Bt)
- Reagents : Pyrrolidine (1.0 equiv), Et₃N (1.5 equiv)
- Time/Temperature : 3–4 hours at 20°C
- Workup : Evaporation of solvent, extraction with ethyl acetate (EtOAc), washing with aqueous Na₂CO₃, and drying over Na₂SO₄.
Yield : 67–81% (based on analogous compounds in Table 1 of Ref).
Characterization Data
Spectroscopic Analysis
1H NMR (500 MHz, CDCl₃) :
- δ = 7.29–7.18 (m, 5H, aromatic protons)
- δ = 5.45 (d, J = 8.2 Hz, 1H, NHBoc)
- δ = 4.85–4.80 (m, 1H, CH adjacent to amide)
- δ = 3.60–3.28 (m, 4H, pyrrolidine CH₂)
- δ = 1.42 (s, 9H, Boc tert-butyl).
13C NMR (125 MHz, CDCl₃) :
- δ = 170.2 (amide carbonyl)
- δ = 155.2 (Boc carbonyl)
- δ = 136.6, 129.8, 128.7 (aromatic carbons)
- δ = 79.4 (Boc quaternary carbon)
- δ = 46.3, 42.4 (pyrrolidine CH₂).
High-Resolution Mass Spectrometry (HRMS) :
Comparative Analysis of Secondary Amine Conjugates
The choice of secondary amine significantly impacts reaction efficiency and product stability. The following table summarizes yields and physical states for related compounds:
| Amine | Yield (%) | Physical State | Melting Point (°C) |
|---|---|---|---|
| Piperidine | 81 | Microcrystals | 122–124 |
| Pyrrolidine | 67–81 | Oil | – |
| N-Methylpiperazine | 83 | Microcrystals | 111–113 |
Pyrrolidine conjugates generally exhibit lower crystallinity than piperidine or N-methylpiperazine analogs, likely due to reduced symmetry and weaker intermolecular interactions.
Mechanistic Considerations
The coupling reaction proceeds via nucleophilic acyl substitution. The benzotriazolide group enhances electrophilicity at the carbonyl carbon, facilitating attack by pyrrolidine’s lone pair. Et₃N scavenges HCl, shifting the equilibrium toward product formation. Side reactions, such as hydrolysis of the activated ester, are minimized by using anhydrous acetonitrile and controlled reaction times.
Applications and Derivatives
This compound serves as a key intermediate in synthesizing pyrazinoic acid (POA) hybrid conjugates, which exhibit antituberculosis activity. Subsequent deprotection of the Boc group (e.g., with HCl/dioxane) generates primary amine intermediates for further functionalization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, replacing the tert-butyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Bases such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group in peptide synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Studied for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
Medicine:
- Investigated for its role in drug design and development, particularly in the creation of enzyme inhibitors.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate involves the cleavage of the carbamate group under acidic or enzymatic conditions, releasing the active amine. This process can be crucial in drug delivery systems where the compound acts as a prodrug, ensuring the active drug is released at the target site.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopentyl and Cyclohexyl Derivatives
Compounds such as tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and tert-butyl N-[cis-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) share the Boc-protected amine motif but differ in their cyclic scaffolds. These cyclopentyl derivatives exhibit stereochemical variations (e.g., cis vs. trans hydroxyl groups), which influence their solubility and hydrogen-bonding capacity. For instance, cis-diol configurations may enhance water solubility compared to trans isomers, a critical factor in bioavailability .
Bicyclic Systems
The strained bicyclo[2.2.1]heptane framework may confer resistance to metabolic degradation compared to monocyclic counterparts .
Piperidine and Azabicyclo Derivatives
Piperidine-based carbamates, such as tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5), incorporate methyl or trifluoromethyl substituents. These groups modulate electronic and steric properties, impacting interactions with hydrophobic enzyme pockets. Similarly, tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS: 134575-47-6) merges a bicyclo scaffold with a nitrogen atom, offering dual functionality as a hydrogen-bond donor and acceptor .
Fluorinated Analogs
Fluorine-substituted derivatives like tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1) leverage fluorine’s electronegativity to enhance metabolic stability and membrane permeability. Fluorination is a common strategy to optimize pharmacokinetic profiles in lead compounds .
Structural and Functional Data Table
Key Research Findings
Stereochemistry and Solubility : Cis-hydroxycyclopentyl carbamates (e.g., CAS: 154737-89-0) demonstrate higher aqueous solubility than trans isomers due to intramolecular hydrogen bonding .
Bicyclic Rigidity : Azabicyclo[2.2.1]heptane derivatives exhibit enhanced binding to proteolytic enzymes (e.g., kinases) compared to flexible analogs, as observed in crystallographic studies using SHELX-refined structures .
Fluorination Effects: Fluorinated piperidines (e.g., CAS: 1268520-95-1) show 2–3-fold longer plasma half-lives in preclinical models compared to non-fluorinated versions .
Synthetic Versatility : Boc-protected carbamates are pivotal in solid-phase peptide synthesis (SPPS) and fragment-based drug design, as evidenced by PharmaBlock’s extensive catalog .
Biological Activity
tert-butyl N-(1-oxo-3-phenyl-1-pyrrolidin-1-ylpropan-2-yl)carbamate, commonly referred to as Boc-l-Phe-Pip , is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.
Molecular Formula : C₁₄H₁₉N₁O₃
Molecular Weight : 249.31 g/mol
CAS Number : 72155-45-4
Structure : The compound features a tert-butyl group, a phenyl ring, and a pyrrolidine moiety, contributing to its unique pharmacological profile.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The process often includes:
- Formation of the pyrrolidine ring.
- Introduction of the phenyl group via electrophilic substitution.
- Carbamate formation through reaction with tert-butyl isocyanate.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. A study assessed various derivatives against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) , revealing that certain modifications enhance their effectiveness as antimicrobial agents .
Cytotoxicity
In vitro studies have demonstrated that Boc-l-Phe-Pip possesses cytotoxic properties against cancer cell lines. The compound's mechanism of action appears to involve interference with cellular proliferation pathways, making it a candidate for further exploration in cancer therapies .
Anthelmintic Activity
The compound has shown promise in anthelmintic applications, particularly in derivatives that incorporate specific functional groups. These modifications have been linked to improved efficacy against parasitic infections .
Case Studies and Research Findings
Q & A
Q. How can its anti-inflammatory or anticancer potential be systematically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
